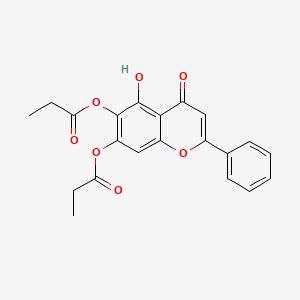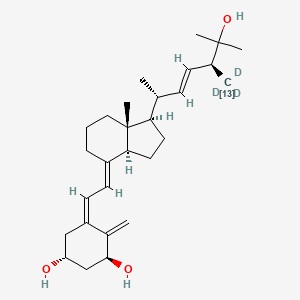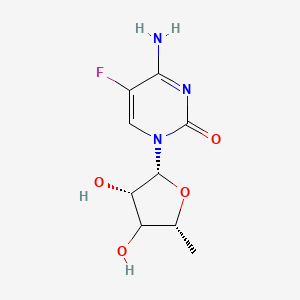
Antibacterial agent 97
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial Agent 97 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound has shown promise in preclinical and clinical studies for its efficacy against a range of bacterial pathogens, including drug-resistant strains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 97 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction. Subsequent steps may involve various functional group modifications to enhance the antibacterial properties. Common reagents used in these reactions include organic solvents like acetonitrile, catalysts such as palladium on carbon, and specific reactants tailored to introduce desired functional groups.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Quality control measures are stringent to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial Agent 97 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antibacterial activity.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Common in the modification of the core structure to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halides or nucleophiles in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified antibacterial properties.
Applications De Recherche Scientifique
Antibacterial Agent 97 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.
Biology: Employed in studies to understand bacterial resistance mechanisms and the compound’s effects on bacterial cell structures.
Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mécanisme D'action
The mechanism of action of Antibacterial Agent 97 involves targeting specific bacterial processes. It binds to bacterial enzymes or proteins, inhibiting their function and leading to bacterial cell death. The compound may interfere with cell wall synthesis, protein synthesis, or DNA replication, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Penicillin: Targets bacterial cell wall synthesis but is less effective against drug-resistant strains.
Tetracycline: Inhibits protein synthesis but has a broader spectrum of activity.
Ciprofloxacin: Targets DNA replication but can cause significant side effects.
Uniqueness: Antibacterial Agent 97 is unique in its ability to target multiple bacterial processes simultaneously, making it effective against a broader range of bacterial pathogens, including those resistant to other antibiotics. Its synthetic flexibility allows for modifications to enhance its efficacy and reduce resistance development.
Propriétés
Formule moléculaire |
C19H23N5S |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
4-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-N-(2-methylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H23N5S/c1-13(2)11-22-19-20-10-9-17(24-19)21-12-16-14(3)23-18(25-16)15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H2,20,21,22,24) |
Clé InChI |
ZQAKYXXEFUVXBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC3=NC(=NC=C3)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


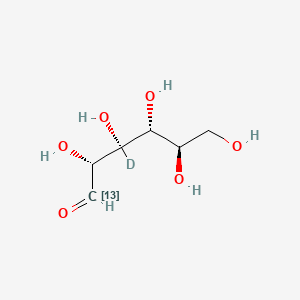
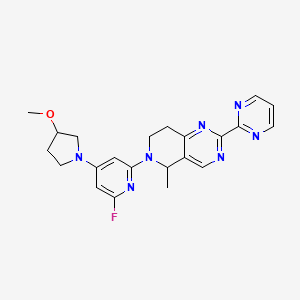
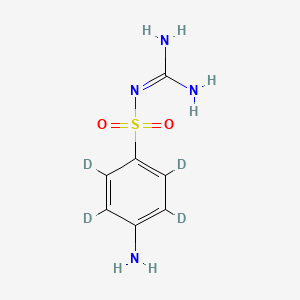
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
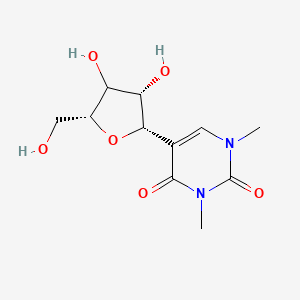

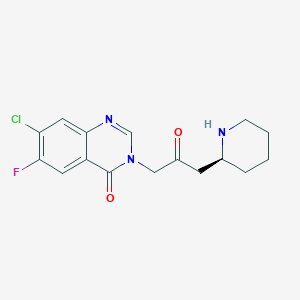
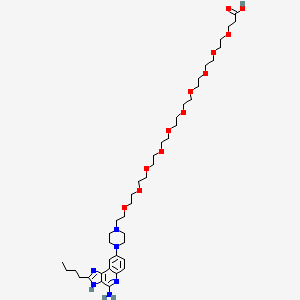
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
